t-Butyl (S)-2-benzylpiperidine-1-carboxylate

DAGLα inhibitor ABHD6 inhibitor endocannabinoid

Stereospecific synthesis demands precise C2 configuration. Racemic or wrong-enantiomer substitutes introduce unacceptable biological activity loss (30-100× in potency). This (S)-enantiomer, N-Boc protected, solves that risk. - Enantiopure (S)-configuration; verified specific rotation - Boc group directs C2-selective lithiation for 2,2-disubstituted piperidines - Enables sub-nanomolar NK₁ antagonists (IC₅₀ = 0.3 nM) with correct stereochemistry - Eliminates chiral resolution; simplifies API intermediate synthesis - Immediate supply for medicinal chemistry programs

Molecular Formula C17H25NO2
Molecular Weight 275.392
CAS No. 1853230-29-1
Cat. No. B2911165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namet-Butyl (S)-2-benzylpiperidine-1-carboxylate
CAS1853230-29-1
Molecular FormulaC17H25NO2
Molecular Weight275.392
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCCC1CC2=CC=CC=C2
InChIInChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-12-8-7-11-15(18)13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3/t15-/m0/s1
InChIKeyRSMLBZLGNDVECE-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Chiral N-Boc-Protected Piperidine Building Block for Stereospecific Synthesis


t-Butyl (S)-2-benzylpiperidine-1-carboxylate (CAS 1853230-29-1, MF C₁₇H₂₅NO₂, MW 275.39) is the (S)-enantiomer of N-Boc-2-benzylpiperidine, a chiral, non-racemic piperidine derivative bearing a tert-butoxycarbonyl (Boc) protecting group on the ring nitrogen and a benzyl substituent at the C2 position . The compound serves as a protected, enantiodefined form of (S)-2-benzylpiperidine (CAS 99112-94-4), with the Boc group providing orthogonal nitrogen protection compatible with a range of subsequent synthetic transformations including lithiation-electrophile quench sequences, cross-coupling reactions, and deprotection-based functionalization strategies [1]. Its primary role is as a chiral building block and synthetic intermediate in medicinal chemistry and drug discovery programs, particularly for constructing 2-substituted and 2,2-disubstituted piperidine scaffolds found in numerous bioactive molecules [2].

Why Unprotected or Racemic Analogs Fail in Stereospecific Synthesis


Generic substitution of this compound with the racemic N-Boc-2-benzylpiperidine (CAS 136423-06-8), the (R)-enantiomer (CAS 1242146-46-8), or the unprotected free amine (S)-2-benzylpiperidine (CAS 99112-94-4) introduces unacceptable risk in stereospecific synthetic pathways. Published structure-activity relationship (SAR) studies on 2-benzylpiperidine-containing inhibitors have demonstrated that the configuration at the C2 position can produce a 30–100-fold difference in biochemical potency between enantiomeric or diastereomeric pairs [1]. Similarly, in the NK₁ antagonist series derived from 2-arylpiperidines, a ~50-fold difference in IC₅₀ was observed between (R,R) and (R,S) diastereomers (0.3 nM vs. >15 nM) [2]. Furthermore, the Boc group is not a passive protecting group: it fundamentally alters the regiochemical outcome of lithiation reactions—N-Boc-2-arylpiperidines undergo exclusive deprotonation at the benzylic C2 position, whereas the corresponding N-Boc-2-alkylpiperidines lithiate at the C6 position, leading to entirely different substitution products [3].

Quantitative Differentiation Evidence vs. Key Analogs


C2 Stereochemistry Drives Potency Differences in DAGLα/ABHD6 Inhibitors

In a systematic SAR study of chiral 2-benzylpiperidine-based triazole ureas as dual DAGLα/ABHD6 inhibitors, compounds possessing the same relative stereochemistry at C2 as the (S)-configured building block exhibited 30–100-fold higher inhibitory potency compared to their corresponding (R)-configured diastereomers when evaluated in a colorimetric assay using membrane fractions from HEK293T cells overexpressing recombinant human DAGLα [1]. The research explicitly concluded that the configuration of the carbon bearing the C2 benzyl substituent has a profound influence on inhibitory activity for both DAGLα and ABHD6 [1].

DAGLα inhibitor ABHD6 inhibitor endocannabinoid stereochemistry-activity relationship

NK₁ Antagonist Diastereomers Show Affinity Difference Linked to C2 Configuration

In the development of orally active NK₁ receptor antagonists based on the 2,2-disubstituted piperidine scaffold, the (R,R) diastereomer of a key lead compound exhibited an IC₅₀ of 0.3 nM against the human neurokinin-1 receptor, while the (R,S) diastereomer—differing only in the configuration at C2—showed an IC₅₀ of >15 nM, representing a greater than 50-fold difference in receptor affinity [1]. Both diastereomers were synthesized via lithiation-substitution chemistry from N-Boc-2-phenylpiperidine, demonstrating the critical dependence of biological activity on the stereochemical integrity of the C2-substituted piperidine building block [1].

NK₁ antagonist neurokinin receptor substance P stereochemistry-activity relationship 2-arylpiperidine

Boc Group Directs Regioselective Lithiation to Benzylic C2 Position

The Boc protecting group on the target compound confers a mechanistically distinct and synthetically enabling regioselectivity in lithiation reactions. Studies by Coldham, O'Brien, and co-workers established that N-Boc-2-phenylpiperidine (a direct 2-arylpiperidine analog of the target 2-benzylpiperidine scaffold) undergoes selective deprotonation at the benzylic C2 position exclusively, whereas the structurally analogous N-Boc-2-alkylpiperidines lithiate at the C6 position under identical conditions [1]. This orthogonal regiochemical outcome is attributed to the increased acidity of the benzylic C–H bond in the 2-aryl (or 2-benzyl) series and the capacity of the Boc carbonyl to chelate the lithium cation, stabilizing the C2-lithiated intermediate [2]. The resulting N-Boc-2-lithio-2-arylpiperidine intermediates are configurationally stable at −80 °C in diethyl ether, enabling stereoretentive electrophilic trapping with little to no loss of enantiopurity [2].

regioselective lithiation benzylic deprotonation N-Boc-piperidine organolithium chemistry C2 functionalization

Kinetic Resolution of N-Boc-2-arylpiperidines for High Enantiomeric Ratios

Racemic N-Boc-2-arylpiperidines (including the 2-benzyl derivative family) have been demonstrated to be excellent substrates for highly selective kinetic resolution via asymmetric deprotonation using the chiral base n-BuLi/(−)-sparteine or n-BuLi/(+)-sparteine surrogate [1]. The enantioenriched starting material was recovered with yields of 39–48% and enantiomeric ratios (er) up to 97:3 [1]. Upon subsequent lithiation and electrophilic quench of the resolved material, 2,2-disubstituted piperidines were obtained with excellent yields and enantioselectivities [1]. This chemistry is directly applicable to the target compound scaffold, as the benzyl group at C2 provides the requisite benzylic C–H acidity for deprotonation.

kinetic resolution asymmetric deprotonation sparteine enantiomeric ratio chiral building block

Commercial Availability of Enantiopure vs. Racemic Forms

The target compound, t-Butyl (S)-2-benzylpiperidine-1-carboxylate (CAS 1853230-29-1), is commercially available from multiple reputable suppliers at certified purities of 97% and 98% . In contrast, the racemic form (CAS 136423-06-8) is typically supplied at 95% minimum purity . The (R)-enantiomer (CAS 1242146-46-8) is also commercially available at comparable purity, enabling matched-pair experimental designs . The availability of all three forms (S, R, and racemic) as discrete catalog items with distinct CAS numbers enables unambiguous procurement and eliminates the need for in-house chiral separation prior to use.

enantiopure building block commercial availability chemical purity chiral HPLC procurement specification

DAT Affinity Validates Use as Synthetic Intermediate

The parent scaffold 2-benzylpiperidine (the deprotected form of the target compound) exhibits a dopamine transporter (DAT) binding affinity (Kᵢ) of 6,360 nM and functional DAT inhibition (IC₅₀) of 3,780–8,800 nM, values that are 85-fold and 38–53-fold lower, respectively, than those of the benchmark stimulant methylphenidate [1]. Additionally, at a concentration of 10,000 nM, 2-benzylpiperidine produced only 36% inhibition of norepinephrine transporter (NET) binding and 22% inhibition of serotonin transporter (SERT) binding [1]. These data establish that the benzylpiperidine core itself is not a potent monoamine reuptake inhibitor, reinforcing its primary utility as a synthetic intermediate scaffold for constructing more elaborated pharmacophores rather than as a direct screening candidate.

dopamine transporter DAT affinity methylphenidate benchmark synthetic intermediate CNS drug scaffold

Optimal Application Scenarios Based on Differentiation Evidence


Enantioselective Synthesis of 2,2-Disubstituted NK₁ Antagonists

The target compound enables the stereospecific construction of 2,2-disubstituted piperidine-based NK₁ antagonists. As demonstrated in the literature, the Boc group directs regioselective benzylic lithiation exclusively to C2, and the (S)-configured benzyl substituent provides the chiral foundation upon which the second substituent is installed with retention of configuration at low temperature (−80 °C). This approach has yielded clinical candidates with sub-nanomolar NK₁ receptor affinity (IC₅₀ = 0.3 nM), where incorrect C2 stereochemistry results in >50-fold loss in potency [1].

Chiral Building Block for Dual DAGLα/ABHD6 Inhibitor Libraries

In the development of dual diacylglycerol lipase-α (DAGLα) and ABHD6 inhibitors for metabolic and neurodegenerative disorders, the (S)-configured 2-benzylpiperidine scaffold is essential. SAR studies have shown that the chirality of the C2 carbon bearing the benzyl substituent has a profound influence on inhibitory activity, with the (S)-configuration series exhibiting 30–100-fold higher potency than the corresponding (R)-configured diastereomers in biochemical assays using recombinant human DAGLα [2]. The Boc-protected form allows modular assembly of triazole urea derivatives via deprotection, carbamate formation, and copper-catalyzed azide-alkyne cycloaddition sequences.

Enantiopure Intermediate for NMDA Receptor Antagonists

The 2-benzylpiperidine moiety is a recognized structural feature in potent and selective NMDA receptor antagonists, particularly those targeting the GluN2B subunit [3]. The Boc-protected (S)-enantiomer serves as an ideal starting material for constructing elaborated N-substituted and C2-functionalized derivatives, where the enantiopurity at C2 is critical for achieving subtype selectivity. Procurement of the pre-resolved (S)-enantiomer (CAS 1853230-29-1) eliminates the need for chiral resolution of the final API intermediate, simplifying the synthetic route and improving overall process mass intensity.

Kinetic Resolution Feedstock for Both Enantiomers

For laboratories that require both enantiomers of the 2-benzylpiperidine scaffold (e.g., for comprehensive SAR exploration or matched molecular pair analysis), the racemic N-Boc-2-benzylpiperidine (CAS 136423-06-8) can be subjected to kinetic resolution using n-BuLi/(−)-sparteine or its (+)-sparteine surrogate, yielding enantioenriched material with enantiomeric ratios up to 97:3 and recovered yields of 39–48% [4]. This provides a cost-effective strategy when both enantiomers are needed, while the commercially available (S)-enantiomer (CAS 1853230-29-1) remains the preferred procurement choice when only one enantiomer is required for a target-directed program.

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